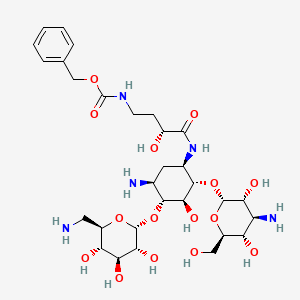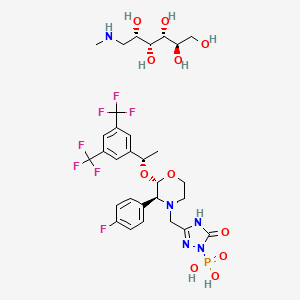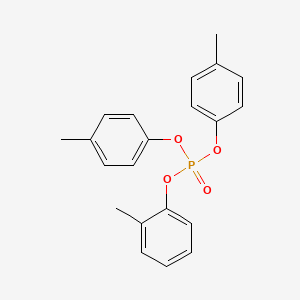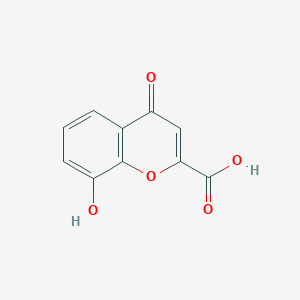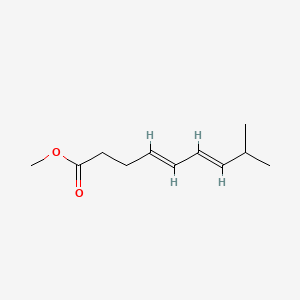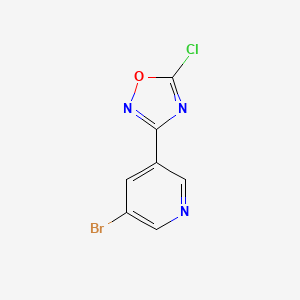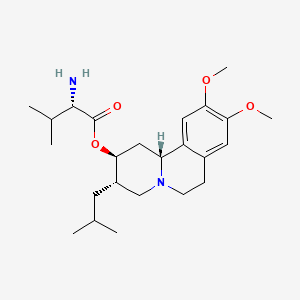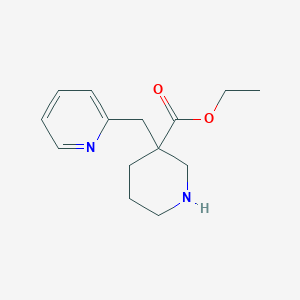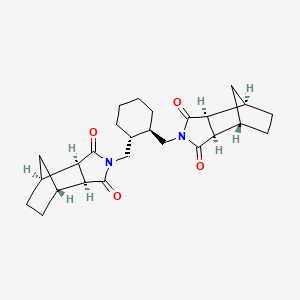![molecular formula C14H20ClNO3 B13859299 tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate: is a chemical compound with the molecular formula C14H22ClNO3. It is a derivative of carbamate, featuring a tert-butyl group, a chlorophenyl group, and a hydroxypropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenyl and 3-hydroxypropyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The hydroxypropyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in hydrophobic interactions, contributing to the compound’s overall activity .
類似化合物との比較
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the chlorophenyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group on the propyl chain.
tert-Butyl N-(piperidin-4-yl)carbamate: Features a piperidine ring instead of the hydroxypropyl group.
Uniqueness: tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both the chlorophenyl and hydroxypropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-9-8-12(17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
YMQHQGHNBUMTRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


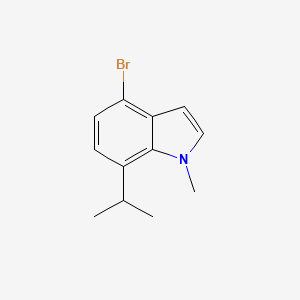
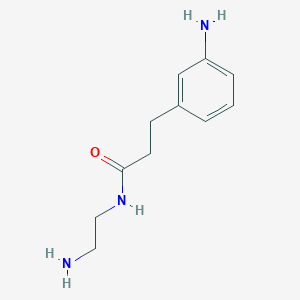
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
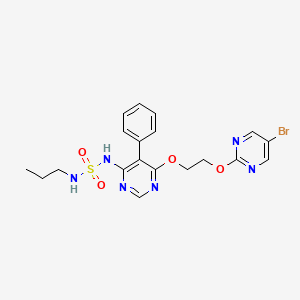
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
